molecular formula C10H19NO4 B1354555 Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 191280-88-3

Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1354555
M. Wt: 217.26 g/mol
InChI Key: UFJNFQNQLMGUTQ-YUMQZZPRSA-N
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Description

Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound is used in various applications and research areas .


Molecular Structure Analysis

The InChI code for Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a molecular weight of 231.29 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional information or experimental data.

Scientific Research Applications

Structural and Conformational Analysis

  • Structural Analysis in Crystallography : Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives have been used in crystallography to determine molecular structures. For example, the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized using X-ray diffraction studies (Naveen et al., 2007).

  • Conformational Analysis in Organic Chemistry : The motional restrictions of the proline pyrrolidine ring in compounds like tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate are crucial for inducing specific conformations in peptides and proteins. For example, locked conformations for the proline pyrrolidine ring were studied through the synthesis and analysis of cis- and trans-4-tert-butylprolines (Koskinen et al., 2005).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives and Intermediates : This compound is used in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).

  • Involvement in Catalytic Reactions : The compound and its derivatives have been used in various catalytic reactions, such as the platinum-catalyzed asymmetric hydroformylation of olefins (Stille et al., 1991).

Applications in Organic Synthesis

  • Asymmetric Synthesis : The compound is used in the asymmetric synthesis of various chemicals. For example, asymmetric synthesisof a key intermediate for the synthesis of pyrrolidine azasugars was reported, starting with tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate (Huang, 2011).
  • Role in High-Throughput Parallel Synthesis : This compound has been used in high-throughput parallel synthesis for rapid structure-activity relationship (SAR) studies. For instance, it was involved in the synthesis of influenza neuraminidase inhibitors (Wang et al., 2001).

  • Enantioselective Synthesis : It plays a role in the enantioselective synthesis of complex molecules. The synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid demonstrates its application in enantioselective nitrile anion cyclization (Chung et al., 2005).

Pharmacological Research

  • Inhibitor Synthesis : Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives have been synthesized as potential inhibitors for various enzymes and receptors. For example, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid was identified as a potent inhibitor of influenza neuraminidase (Wang et al., 2001).

Safety And Hazards

The safety and hazards associated with Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate are not specified in the search results. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJNFQNQLMGUTQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442442
Record name tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

191280-88-3
Record name tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MB Giletto - 2017 - search.proquest.com
The two primary physiologic mechanisms for the recycling of amino acids from no-longer needed or damaged proteins are autophagy and enzymatically via the proteasome. Inhibition …
Number of citations: 0 search.proquest.com

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